An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-cyanobenzyl 4-cyano-2-fluorobenzoate
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-cyanobenzyl 4-cyano-2-fluorobenzoate
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, a detailed synthetic protocol, and the prospective applications of the novel ester, 2-cyanobenzyl 4-cyano-2-fluorobenzoate. As a molecule incorporating multiple reactive functional groups—two nitrile moieties, a fluorine substituent, and an ester linkage distributed across two aromatic rings—it stands as a promising candidate for advanced applications in medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's synthesis and chemical behavior based on the well-established characteristics of its constituent precursors, 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol/bromide.
Introduction and Rationale
The strategic combination of fluorinated and cyanated aromatic structures is a cornerstone of modern molecular design, imparting unique electronic properties, metabolic stability, and binding capabilities to bioactive compounds. The target molecule, 2-cyanobenzyl 4-cyano-2-fluorobenzoate, is an exemplar of this design philosophy. It is an ester formed from 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol. The acid moiety is a substituted benzoic acid derivative, where the electron-withdrawing fluorine and cyano groups are expected to influence the reactivity of the carboxylic acid and the aromatic ring. The alcohol part, 2-cyanobenzyl alcohol, contributes another aromatic ring and a nitrile group, presenting additional sites for chemical modification.
The confluence of these functionalities in a single molecule suggests a rich and varied reactivity profile, making it a versatile intermediate for the synthesis of more complex chemical entities. This guide will, therefore, extrapolate from the known properties of its precursors to provide a robust predictive model for the synthesis, properties, and reactivity of this novel ester.
Predicted Physicochemical and Spectroscopic Properties
While empirical data for 2-cyanobenzyl 4-cyano-2-fluorobenzoate is not yet available in the literature, we can predict its core properties based on its constituent parts.
Physicochemical Data
The following table summarizes the known properties of the precursor molecules and the predicted properties of the target ester.
| Property | 4-Cyano-2-fluorobenzoic Acid | 2-Cyanobenzyl Alcohol | 2-Cyanobenzyl 4-cyano-2-fluorobenzoate (Predicted) |
| CAS Number | 164149-28-4 | 3535-07-9 | Not Assigned |
| Molecular Formula | C₈H₄FNO₂ | C₈H₇NO | C₁₆H₉FN₂O₂ |
| Molecular Weight | 165.12 g/mol | 133.15 g/mol | 280.26 g/mol |
| Appearance | White to off-white crystalline solid | Not available | Predicted to be a solid at room temperature |
| Melting Point | 214-219 °C | Not available | Predicted to be a high-melting solid |
| Solubility | Slightly soluble in water | Soluble in polar organic solvents | Predicted to be soluble in common organic solvents like DCM, THF, and ethyl acetate |
Predicted Spectroscopic Data
A detailed spectroscopic analysis is crucial for the characterization of 2-cyanobenzyl 4-cyano-2-fluorobenzoate. The following are the predicted key spectral features:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both rings, likely in the range of 7.5-8.5 ppm. A characteristic singlet for the benzylic protons (-CH₂-) of the 2-cyanobenzyl group is predicted to appear around 5.4-5.6 ppm.
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¹³C NMR: The spectrum will be characterized by signals for the two distinct cyano carbons (-C≡N) at approximately 115-120 ppm and the ester carbonyl carbon (-COO-) around 160-165 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with the carbon attached to the fluorine showing a characteristic coupling.
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IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C≡N stretching of the two nitrile groups (around 2230 cm⁻¹), the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and the C-O stretching of the ester (around 1250-1300 cm⁻¹). The C-F stretching will appear in the 1100-1200 cm⁻¹ region.
Synthesis and Purification
The synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate can be approached through several established esterification methods. The choice of method will depend on the desired scale and the need to avoid harsh conditions that could affect the nitrile groups.
Proposed Synthetic Pathways
Two primary, reliable methods are proposed for the synthesis of the target ester:
Method A: Steglich Esterification
This method is favored for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3]
Method B: Williamson Ether Synthesis Analogue (from 2-Cyanobenzyl Bromide)
An alternative route involves the reaction of the sodium or potassium salt of 4-cyano-2-fluorobenzoic acid with 2-cyanobenzyl bromide.[4][5] This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent.
The following diagram illustrates the proposed Steglich esterification pathway.
// Reactants acid [label="4-Cyano-2-fluorobenzoic Acid"]; alcohol [label="2-Cyanobenzyl Alcohol"];
// Reagents reagents [label="DCC or EDC, cat. DMAP\nDCM or THF, rt", shape=plaintext, fontcolor="#34A853"];
// Product product [label="2-cyanobenzyl 4-cyano-2-fluorobenzoate"];
// Reaction acid -> reagents [arrowhead=none]; alcohol -> reagents [arrowhead=none]; reagents -> product [label="Esterification"]; }
Caption: Proposed Steglich esterification for the synthesis of the target ester.Detailed Experimental Protocol (Steglich Esterification)
The following protocol provides a step-by-step methodology for the synthesis of 2-cyanobenzyl 4-cyano-2-fluorobenzoate via Steglich esterification.
Materials:
-
4-Cyano-2-fluorobenzoic acid (1.0 eq)
-
2-Cyanobenzyl alcohol (1.05 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-cyano-2-fluorobenzoic acid (1.0 eq) and 2-cyanobenzyl alcohol (1.05 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-cyanobenzyl 4-cyano-2-fluorobenzoate.
Predicted Reactivity Profile
The reactivity of 2-cyanobenzyl 4-cyano-2-fluorobenzoate is dictated by the interplay of its functional groups. The following diagram outlines the potential reactive sites.
Caption: Predicted reactive sites on 2-cyanobenzyl 4-cyano-2-fluorobenzoate.
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Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-cyano-2-fluorobenzoic acid and 2-cyanobenzyl alcohol.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzoate ring is activated towards SNAr by the ortho-cyano and para-ester groups. This allows for the introduction of various nucleophiles at this position.
-
Reactions of the Nitrile Groups: Both cyano groups can undergo a variety of transformations. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.
Potential Applications
The structural motifs present in 2-cyanobenzyl 4-cyano-2-fluorobenzoate suggest its utility as a key intermediate in several areas of chemical research and development:
-
Pharmaceuticals: The presence of a fluorinated aromatic ring and nitrile groups are common features in many modern pharmaceuticals. This compound could serve as a scaffold for the synthesis of novel kinase inhibitors, enzyme inhibitors, or other therapeutic agents.[3]
-
Agrochemicals: Fluorinated and cyanated compounds are also prevalent in the agrochemical industry, often exhibiting enhanced potency and metabolic stability. This ester could be a precursor to new herbicides, fungicides, or insecticides.
-
Materials Science: The rigid, aromatic structure and the polar nitrile groups suggest potential applications in the development of novel liquid crystals, polymers, or other advanced materials with specific electronic and thermal properties.
Safety and Handling
A formal Safety Data Sheet (SDS) for 2-cyanobenzyl 4-cyano-2-fluorobenzoate is not available. However, based on the known hazards of its precursors, the following precautions are recommended:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Toxicity: The precursors are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Similar toxicity is expected for the ester product.
Conclusion
2-cyanobenzyl 4-cyano-2-fluorobenzoate represents a promising, yet-to-be-explored chemical entity with significant potential as a versatile building block in organic synthesis. This technical guide provides a foundational, predictive framework for its synthesis, characterization, and reactivity, based on the established chemistry of its precursors. The mild and efficient Steglich esterification is proposed as a primary synthetic route. The rich functionality of the target molecule opens avenues for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. It is our hope that this guide will stimulate further research into the properties and applications of this intriguing molecule.
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